molecular formula C19H15N3OS B2533296 N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide CAS No. 2309745-40-0

N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2533296
CAS No.: 2309745-40-0
M. Wt: 333.41
InChI Key: LCKOZHYVDZWDHM-UHFFFAOYSA-N
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Description

N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that features a combination of thiophene, pyridine, and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests a variety of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with an indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Piperidine derivatives

    Substitution: Nitrated or halogenated indole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide is unique due to its combination of thiophene, pyridine, and indole moieties, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19(17-10-13-4-1-2-6-16(13)22-17)21-11-14-5-3-8-20-18(14)15-7-9-24-12-15/h1-10,12,22H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKOZHYVDZWDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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